molecular formula C10H19NO4 B137169 N-Boc-N-isopropylamino-acetic acid CAS No. 154509-63-4

N-Boc-N-isopropylamino-acetic acid

Cat. No.: B137169
CAS No.: 154509-63-4
M. Wt: 217.26 g/mol
InChI Key: VDWLWSLMCAPRCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-isopropylamino-acetic acid can be synthesized through a multi-step process. One common method involves the protection of isopropylamine with a Boc group, followed by the reaction with chloroacetic acid. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of N-Boc-N-isopropylamino-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-isopropylamino-acetic acid is unique due to its specific structure, which combines the Boc-protected amine with an isopropyl group and a carboxyl group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWLWSLMCAPRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440368
Record name N-Boc-N-isopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154509-63-4
Record name N-Boc-N-isopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (N-t-butoxycarbonyl-N-isopropyl-amino)-acetic acid methyl ester (5.59 g, 24.2 mmol) in a mixture of methanol (112 ml) and distilled water (56 ml) was added 1M aqueous sodium hydroxide solution (37 ml) in an ice bath, and the mixture was stirred at room temperature for 7 hours. After checking the completion of the reaction, Dowex-50W was added thereto in the ice bath to adjust the pH of the reaction mixture to 5 to 4. The reaction mixture was filtered and the filtrate concentrated under reduced pressure to give (N-t-butoxycarbonyl-N-isopropyl-amino)acetic acid (5.25 g) as a crude product.
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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